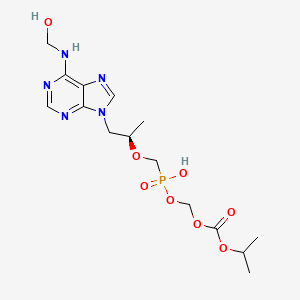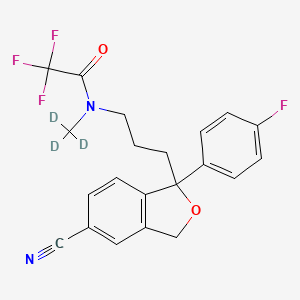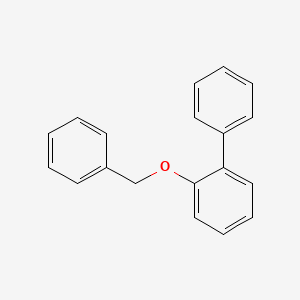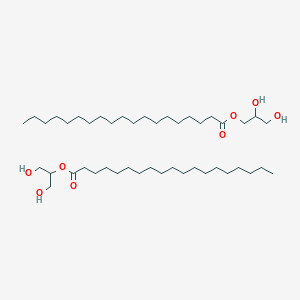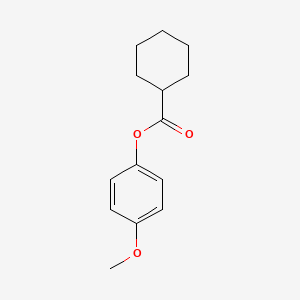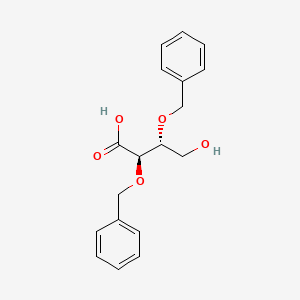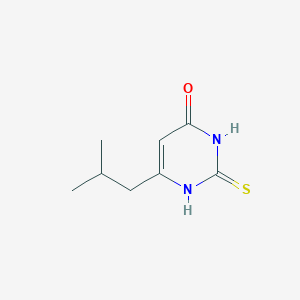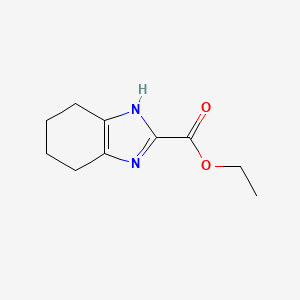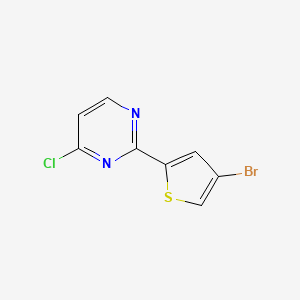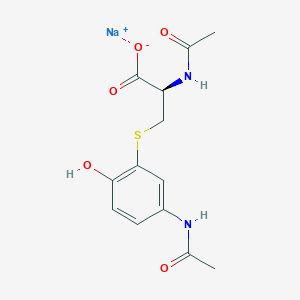
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is a compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a 5-acetamido-2-hydroxyphenyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its role as a human xenobiotic metabolite, meaning it is produced by the metabolism of a foreign substance in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate typically involves the reaction of 5-acetamido-2-hydroxybenzenesulfonyl chloride with N-acetyl-L-cysteine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and substituted cysteine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cysteine derivatives and their reactivity.
Biology: The compound is studied for its role in cellular metabolism and its interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug metabolite and its effects on human health.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of metabolites that can be further processed by the body. It may also interact with cellular proteins and affect their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)cysteine: A cysteine derivative with similar structural features.
S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion: A zwitterionic form of the compound with different charge properties.
Uniqueness
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is unique due to its specific structural configuration and its role as a human xenobiotic metabolite. Its distinct chemical properties and reactivity make it valuable for various research applications and industrial processes .
Propriétés
Formule moléculaire |
C13H15N2NaO5S |
|---|---|
Poids moléculaire |
334.33 g/mol |
Nom IUPAC |
sodium;(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1 |
Clé InChI |
JKIDIVFUGFKUBH-PPHPATTJSA-M |
SMILES isomérique |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
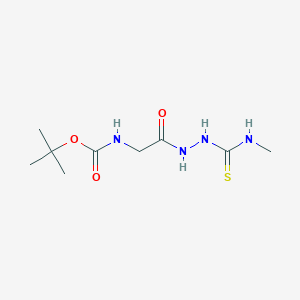
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
